2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene-
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Overview
Description
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- is an organic compound with a complex structure that includes a butanone backbone substituted with a 2-chloro-4-fluorophenyl group, a hydroxy group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with butanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to introduce the hydroxy and methylene groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(2-chloro-4-fluorophenyl)-: Lacks the hydroxy and methylene groups.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-: Lacks the methylene group.
2-Butanone, 4-(2-chloro-4-fluorophenyl)-3-methylene-: Lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and methylene groups in 2-Butanone, 4-(2-chloro-4-fluorophenyl)-4-hydroxy-3-methylene- makes it unique compared to its similar compounds.
Properties
CAS No. |
918625-87-3 |
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Molecular Formula |
C11H10ClFO2 |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10ClFO2/c1-6(7(2)14)11(15)9-4-3-8(13)5-10(9)12/h3-5,11,15H,1H2,2H3 |
InChI Key |
JBZFVCBGEVIJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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